

Sucrose monodecanoate critical micelle concentration (CMC) values

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Compound of Interest

Compound Name: Sucrose monodecanoate

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Sucrose monodecanoate is a non-ionic surfactant belonging to the sucrose ester family, which is recognized for its biocompatibility and biodegradability. This amphiphilic molecule consists of a hydrophilic sucrose headgroup and a hydrophobic decanoate (C10) tail. This structure allows **sucrose monodecanoate** to self-assemble into micelles in an aqueous solution above a specific concentration known as the critical micelle concentration (CMC). The CMC is a fundamental parameter that signifies a sharp change in the physicochemical properties of the solution, such as surface tension and solubilization capacity.

Data Presentation: CMC Values of Sucrose Monodecanoate

The critical micelle concentration of **sucrose monodecanoate** has been determined using various analytical methods. The values obtained can vary depending on the technique and the experimental conditions. The table below summarizes the reported quantitative data.

CMC (mM)	Temperature (°C)	Method	Source
1.80	25.0 ± 0.1	Fluorescence Spectroscopy (Laurdan probe)	Becerra et al.[1]
1.45	25.0 ± 0.1	Fluorescence Spectroscopy (Pyrene probe)	Becerra et al.[1]
0.43	25.0 ± 0.1	Surface Tension	Becerra et al.[1]
2.5	Not specified	Not specified	Sigma-Aldrich[2]

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for the characterization of any surfactant. The following sections provide detailed methodologies for the key experiments cited for **sucrose monodecanoate**.

1. Surface Tension Method

This is a classic and widely used technique for determining the CMC of surfactants.[3][4]

- Principle: Surfactant monomers adsorb at the air-water interface, which leads to a reduction in the surface tension of the solution. As the concentration of the surfactant increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration.[3][5] The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs. [1][3]
- Detailed Protocol:
 - Solution Preparation: A series of aqueous solutions of **sucrose monodecanoate** with varying concentrations are prepared.
 - Instrumentation: A Du Noüy ring tensiometer is typically used for this measurement.[1]

- Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25.0 ± 0.1 °C).[1]
- Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two intersecting lines. The CMC is determined from the point of intersection of these two lines.[3]

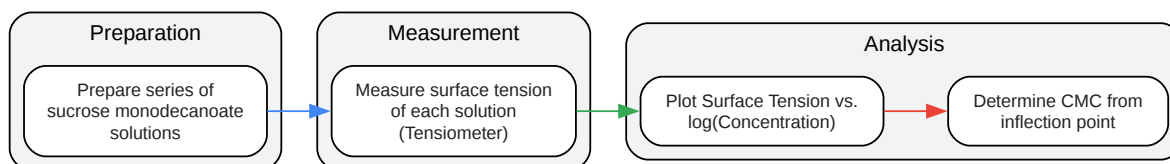
2. Fluorescence Spectroscopy Method

This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment.

- Principle: Fluorescent probes, such as pyrene or Laurdan, are sparingly soluble in water but readily partition into the hydrophobic core of micelles.[1] This change in the microenvironment of the probe leads to alterations in its fluorescent properties (e.g., changes in emission intensity or shifts in emission maxima). By monitoring these changes as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be determined.[1][4]
- Detailed Protocol (using Pyrene as a probe):
 - Probe and Surfactant Solutions: A stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) is prepared. A series of **sucrose monodecanoate** solutions of varying concentrations in water are also prepared.[1][6]
 - Sample Preparation: A small aliquot of the pyrene stock solution is added to a series of vials, and the solvent is evaporated completely. The different concentration solutions of **sucrose monodecanoate** are then added to these vials. The final concentration of the probe is kept very low to avoid excimer formation. The solutions are allowed to equilibrate. [6]
 - Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer at a constant temperature (e.g., 25.0 ± 0.1 °C).[1] For pyrene, the excitation wavelength is typically set around 337 nm.[1] The ratio of the intensity of the first emission band (I_1) to the third emission band (I_3) is monitored.[1]

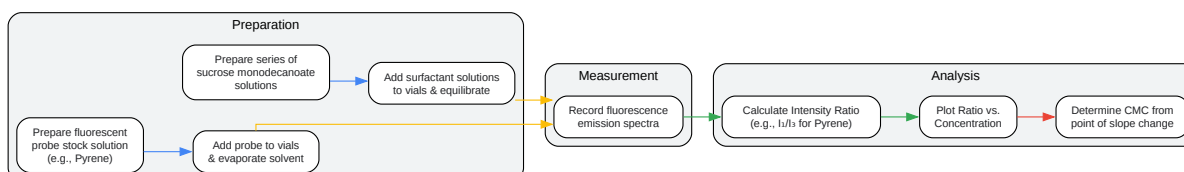
- Data Analysis: The I_1/I_3 ratio is plotted against the surfactant concentration. A significant change in this ratio indicates the partitioning of pyrene into the micelles. The CMC is determined from the point of slope change in this plot.[1]

Mandatory Visualizations



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Caption: Workflow for CMC Determination by Surface Tension.



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Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.

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